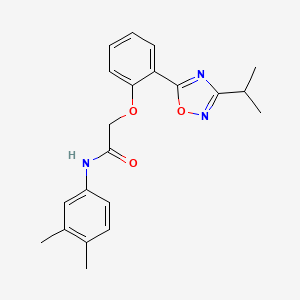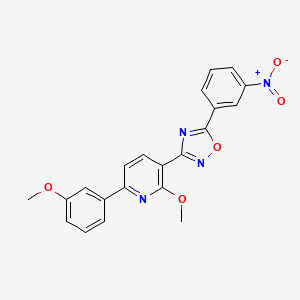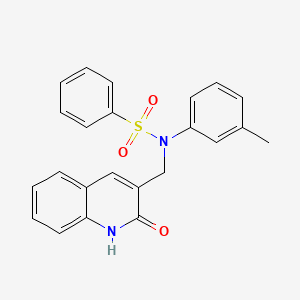
N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic chemical compound that has recently gained attention in scientific research. This compound is commonly referred to as 'DIPA' and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of DIPA and its derivatives is not yet fully understood. However, several studies suggest that these compounds may act by inhibiting specific enzymes or receptors involved in various cellular processes. For example, DIPA derivatives have been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
DIPA and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some studies have reported that DIPA derivatives can induce apoptosis (programmed cell death) in cancer cells. Other studies have suggested that DIPA derivatives may have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIPA and its derivatives in laboratory experiments is their high potency and selectivity towards specific targets. These compounds can be easily synthesized and purified, making them ideal for use in various assays and experiments. However, one of the limitations of using DIPA derivatives is their potential toxicity and adverse effects on normal cells.
Zukünftige Richtungen
There are several future directions that can be explored in the field of DIPA research. For example, further studies can be conducted to investigate the potential applications of DIPA derivatives as antiviral and antibacterial agents. Additionally, more research can be done to understand the mechanism of action of DIPA and its derivatives, which can aid in the development of more potent and selective compounds. Finally, studies can be conducted to evaluate the safety and toxicity of DIPA derivatives, which can help in the development of new drugs with minimal side effects.
Synthesemethoden
The synthesis of DIPA involves the reaction of 3,4-dimethyl aniline with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of an appropriate solvent and reagents. The reaction yields DIPA as a white crystalline solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
DIPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the synthesis and biological evaluation of DIPA derivatives as potential anticancer, antitumor, and anti-inflammatory agents. DIPA derivatives have also been investigated for their potential use as antiviral and antibacterial agents.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)17-7-5-6-8-18(17)26-12-19(25)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMUGQLYUPENKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)









![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)



